7-Bromoquinolin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
50358-46-8 |
|---|---|
Molecular Formula |
C9H7BrN2 |
Molecular Weight |
223.07 g/mol |
IUPAC Name |
7-bromoquinolin-6-amine |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2 |
InChI Key |
ZORZTGYYWJRCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromoquinolin 6 Amine
Precursor Synthesis and Halogenation Strategies
The synthesis of 7-Bromoquinolin-6-amine invariably begins with the construction or functionalization of the quinoline (B57606) ring system, followed by the strategic introduction of the bromine atom.
Electrophilic Bromination Approaches for Quinoline Ring Systems
Electrophilic bromination is a common method for introducing a bromine atom onto the quinoline core. The reactivity and regioselectivity of this reaction are highly dependent on the substituents already present on the ring and the choice of brominating agent. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). smolecule.com
For instance, the bromination of an activated quinoline derivative, such as 6-amino-5,8-quinolinedione, can be achieved using elemental bromine in a solvent like acetic acid. The amino group at the C6 position directs the electrophilic substitution to the adjacent C7 position. Similarly, NBS can be employed, often under radical conditions, to achieve bromination at specific positions on the quinoline ring. smolecule.com
A study on the bromination of 8-substituted quinolines demonstrated that the reaction conditions, including the solvent and the equivalents of the brominating agent, significantly influence the outcome, leading to either mono- or di-bromo derivatives. researchgate.net
Regioselective Bromination of Quinoline Intermediates
Achieving the desired 7-bromo substitution pattern often requires a regioselective approach, which can be accomplished through several strategies. One method involves the bromination of a precursor where the desired position is activated and other reactive sites are blocked. For example, the bromination of 6-methoxy-8-acetaminoquinoline has been shown to lead to substitution at the 5-position. acs.org However, a subsequent transformation involving hydrolysis of the acetamido group can induce an isomeric rearrangement to yield the 7-bromo-6-methoxy-8-aminoquinoline. acs.orgnih.gov This highlights the potential for post-bromination rearrangements to achieve the target isomer.
Another strategy for regioselective bromination involves starting with a pre-functionalized quinoline. For example, a two-step protocol starting from 6-nitroquinoline (B147349) can be used to introduce bromine at the C3 and C8 positions using NBS, followed by the reduction of the nitro group. smolecule.com While this example does not yield the 7-bromo isomer directly, it illustrates the principle of using existing substituents to guide the bromination reaction.
Copper-catalyzed methods have also emerged for the selective bromination of quinoline derivatives. For instance, copper(II) acetate (B1210297) has been used to promote the C5-bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source. beilstein-journals.orgnih.gov
Introduction of the Amino Group
The introduction of the amino group at the C6 position is another critical step in the synthesis of this compound. This can be achieved through nucleophilic substitution or reductive processes.
Nucleophilic Amination of Brominated Quinoline Precursors
A common strategy involves the nucleophilic substitution of a bromine atom on a dibrominated quinoline precursor. For example, starting with 6,7-dibromo-5,8-quinolinequinone, a selective amination at the C6 position can be achieved. scienceopen.com The bromine atom at C7 enhances the electrophilicity at the C6 position, facilitating a regioselective nucleophilic attack by an amine.
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are particularly effective for this transformation. scienceopen.comresearchgate.net These reactions typically employ a palladium catalyst, a suitable ligand (e.g., XPhos), and a base to couple an amine with an aryl bromide. This approach has been successfully used for the amination of various quinolinequinone derivatives. researchgate.netresearchgate.net
| Precursor | Reagent | Catalyst/Conditions | Product | Reference |
| 6,7-Dibromo-5,8-quinolinequinone | 4-Nitroaniline | Pd catalyst, strong base | 7-Bromo-6-[(4-nitrophenyl)amino]quinoline-5,8-dione | scienceopen.com |
| 7-Bromoquinoline-5,8-dione | Ammonia or alkylamines | Palladium(II) acetate, XPhos | 6-Amino-7-bromoquinoline-5,8-dione (B8093216) |
Reductive Amination Routes
Reductive amination provides an alternative pathway to introduce the amino group. This typically involves the reduction of a nitro group at the desired position. For instance, a 6-nitroquinoline derivative can be reduced to the corresponding 6-aminoquinoline (B144246). A common method for this reduction is the use of iron powder in acetic acid. semanticscholar.org Zinc dust in the presence of ammonium (B1175870) chloride is another effective reagent system for the reduction of nitroarenes. semanticscholar.org
While direct reductive amination of a ketone precursor to an amine is a well-established method in organic synthesis, its application to the direct synthesis of this compound is less commonly reported in the literature. masterorganicchemistry.com The more prevalent approach involves the reduction of a pre-installed nitro group.
Catalytic Approaches in this compound Synthesis and Derivatization
Catalysis plays a pivotal role in both the synthesis and subsequent functionalization of this compound. Palladium and copper catalysts are the most frequently employed.
As previously mentioned, palladium-catalyzed Buchwald-Hartwig amination is a key method for introducing the amino group at the C6 position. scienceopen.comresearchgate.netnih.gov These catalytic systems offer high efficiency and functional group tolerance.
Furthermore, palladium catalysts are instrumental in the derivatization of the bromo-substituted quinoline core. The bromine atom at the C7 position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups. smolecule.com
Copper catalysts have also found application, particularly in promoting selective bromination reactions. beilstein-journals.orgnih.gov For example, copper salts can direct the bromination to the C5 position of 8-aminoquinoline amides. beilstein-journals.org Additionally, copper-catalyzed Chan-Lam coupling provides a method for forming carbon-heteroatom bonds, which can be utilized for the derivatization of bromo- and amino-substituted quinolines.
Optimization of Reaction Conditions and Yields
To maximize the efficiency and cost-effectiveness of synthesizing this compound, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, reaction temperature, catalyst system, and the application of enabling technologies like microwave irradiation.
The selection of an appropriate solvent is crucial as it can significantly impact reaction efficiency and selectivity. Polar aprotic solvents are often favored in cross-coupling reactions. For palladium-catalyzed aminations, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to enhance yields, likely by stabilizing polar transition states in the catalytic cycle. In some studies on related quinolinequinones, pyridine (B92270) has been identified as the most effective solvent. researchgate.net
Temperature is another critical variable. While elevated temperatures, typically in the range of 80–100°C, increase the kinetic rate of the reaction, they also carry the risk of thermal decomposition of reactants, products, or the catalyst itself. Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing degradation to maximize the isolated yield.
| Solvent | Typical Temperature Range (°C) | Effect on Yield/Reaction | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | 80–100 | Enhances amination yields by stabilizing transition states. | |
| Dimethyl sulfoxide (DMSO) | 80–100 | Enhances amination yields; good for solubility of polar intermediates. | |
| Ethanol (EtOH) | Reflux (~78) | Used in Buchwald-Hartwig aminations of quinolinequinones. | scienceopen.com |
| Dioxane | Reflux (~101) | Effective solvent for Pd-catalyzed amination of haloquinolines. | mdpi.com |
| Pyridine | Not Specified | Reported as the best solvent in a study on amination of 6,7-dibromo-5,8-quinolinedione. | researchgate.net |
The catalyst system, comprising the metal source and a ligand, is at the heart of the cross-coupling reaction. Catalyst loading must be carefully optimized; sufficient catalyst is needed to drive the reaction to completion in a reasonable time, but excessive amounts are uneconomical and can sometimes lead to side reactions. researchgate.net Studies have shown that reducing the catalyst loading below a certain threshold (e.g., 4 mol%) can lead to incomplete conversion. mdpi.comresearchgate.net
The ligand plays a multifaceted role, influencing the stability, solubility, and reactivity of the palladium catalyst. uvic.ca The choice of ligand can dramatically affect the outcome of the reaction, with different ligands being optimal for different substrates. For instance, in the amination of dichloroquinolines, the DavePhos ligand proved effective for reactions with sterically hindered amines where the BINAP ligand failed. mdpi.com For the amination of quinoline-5,8-diones, ligands like XPhos and BrettPhos have been used to achieve high yields. scienceopen.com
| Ligand | Associated Metal | Observed Effect/Application | Reference |
|---|---|---|---|
| XPhos | Palladium | Effective for amination of 7-Bromoquinoline-5,8-dione. | |
| BrettPhos | Palladium | Used for Buchwald-Hartwig amination of 6,7-dihalo-5,8-quinolinequinones in excellent yields. | scienceopen.com |
| DavePhos | Palladium | Solved reactivity issues with sterically hindered amines where other ligands failed. | mdpi.com |
| BINAP | Palladium | Commonly used ligand, but can be less effective for sterically demanding substrates. | mdpi.com |
| 6-hydroxypicolinamide | Copper | Evaluated as a ligand for copper-catalyzed coupling of aryl iodides. | nih.gov |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov By using microwave irradiation, the reaction mixture can be heated to the desired temperature much more rapidly and uniformly than with conventional heating methods. mdpi.com This technology often leads to dramatic reductions in reaction times, sometimes from hours to mere minutes, while also improving reaction yields and producing cleaner product profiles with fewer byproducts. nih.govmdpi.com The synthesis of various quinoline derivatives has been successfully achieved using microwave assistance, demonstrating its applicability to the preparation of scaffolds like this compound. mdpi.comresearchgate.net For example, the Suzuki cross-coupling of bromoquinolines and the direct synthesis of quinoline-carboxanilides have been efficiently performed under microwave irradiation. nih.govresearchgate.net
Chemical Reactivity and Derivatization of 7 Bromoquinolin 6 Amine
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C7 position of 7-Bromoquinolin-6-amine serves as a handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the quinoline (B57606) ring system.
Direct nucleophilic amination of haloquinolines can be challenging and may not be efficient. mdpi.org However, research on related quinolinedione systems demonstrates that the bromine atom can be displaced by nucleophiles. For example, 6,7-dichloro-5,8-quinolinediones undergo regioselective nucleophilic substitution with arylamines and thiols to yield 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives. nih.gov This suggests that the C7-Br bond in this compound could potentially react with various nucleophiles such as amines, thiols, and alkoxides to yield the corresponding substituted products.
The nucleophilic substitution reactions at the C7 position lead directly to the formation of a diverse library of substituted 6-aminoquinoline (B144246) derivatives. The displacement of the bromide with different nucleophiles introduces new functionalities that can significantly alter the molecule's chemical and physical properties. For example, reaction with various amines would yield 7-amino-substituted quinolines, while reaction with thiols would produce 7-thioether derivatives. These transformations are fundamental in diversifying the quinoline scaffold for various applications. nih.gov
Electrophilic Substitution Reactions at the Amino Group and Quinoline Ring System
The quinoline ring system can undergo electrophilic aromatic substitution, with the position of attack being heavily influenced by the existing substituents. The presence of the powerful activating amino group at the C6 position plays a decisive role in the regioselectivity of these reactions.
Electrophilic substitution on the quinoline core generally occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring. arsdcollege.ac.in The amino group at C6 is a strong activating group and directs incoming electrophiles to the ortho (C5 and C7) and para positions. In this compound, the C7 position is already occupied by bromine, making the C5 position the most probable site for electrophilic attack.
Studies on the nitration of the closely related 1,2,3,4-tetrahydroquinoline (B108954) have shown that nitration can be directed to the 6-position by using a protecting group on the amine. researchgate.net More relevantly, the nitration of 8-aminoquinoline (B160924) amides using iron(III) nitrate (B79036) has been shown to be highly regioselective for the C5 position. acs.org Furthermore, copper-catalyzed conditions can promote bis-nitration at the C5 and C7 positions of 8-aminoquinoline amides. acs.org Visible-light photocatalysis has also been employed for the C5-H nitration of 8-aminoquinoline amides. mdpi.com
Regarding sulfonation, research on 6-aminoquinoline-8-carboxylic acid has demonstrated that reaction with fuming sulfuric acid (SO₃/H₂SO₄) leads to the introduction of a sulfonic acid group at the C5 position. Copper-catalyzed C-H sulfonylation of 8-aminoquinoline amides has also been achieved with high regioselectivity for the C5 position. researchgate.net
| Substrate | Reagent/Conditions | Position of Substitution | Product | Yield | Reference |
|---|---|---|---|---|---|
| 8-Aminoquinoline amides | Fe(NO3)3·9H2O | C5 | 5-Nitro-8-aminoquinoline amides | Good | acs.org |
| 8-Aminoquinoline amides | CuCl2·2H2O, Fe(NO3)3·9H2O | C5, C7 | 5,7-Dinitro-8-aminoquinoline amides | Good | acs.org |
| 6-Aminoquinoline-8-carboxylic acid | SO3/H2SO₄ | C5 | 6-Amino-5-sulfoquinoline-8-carboxylic acid | 65% | |
| 8-Aminoquinoline amides | Arylsulfonyl Hydrazides, Cu(OAc)2 | C5 | 5-Sulfonyl-8-aminoquinoline amides | Moderate to Good | researchgate.net |
The -NH₂ group at C6 exerts a powerful directing effect in electrophilic aromatic substitution. As an electron-donating group, it activates the aromatic ring towards electrophilic attack, primarily at the positions ortho and para to it. For the 6-aminoquinoline system, the ortho positions are C5 and C7. Since the C7 position in the target molecule is blocked by a bromine atom, electrophilic substitution is strongly directed to the C5 position. This is consistently observed in related systems, where nitration and sulfonation of 6-amino or 8-amino quinoline derivatives preferentially occur at the C5 position. acs.orgresearchgate.net This predictable regioselectivity makes this compound a useful precursor for the synthesis of 5,6,7-trisubstituted quinolines.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position of this compound is well-suited for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, allow for the introduction of aryl, alkynyl, alkenyl, and amino moieties, respectively. nih.govlibretexts.orgnih.govorganic-chemistry.orgcardiff.ac.uk
Numerous studies have demonstrated the utility of bromoquinolines in these transformations. For example, Suzuki-Miyaura coupling of 3-bromoquinoline (B21735) with various arylboronic acids has been used to synthesize new arylated quinolines. nih.gov Similarly, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines have been successfully coupled with substituted phenylboronic acids. researchgate.net
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, has been applied to 6,7-dibromoquinoline-5,8-dione (B3062177) to produce alkynyl derivatives. researchgate.net The Heck reaction, for its part, allows for the coupling of aryl halides with alkenes. organic-chemistry.orgnih.gov Finally, the Buchwald-Hartwig amination offers a route to C-N bond formation. This has been demonstrated in the palladium-catalyzed amination of 6,7-dihalo-5,8-quinolinequinones to produce 6-arylamino derivatives. cardiff.ac.ukscienceopen.com These examples strongly suggest that this compound would be a viable substrate for these powerful synthetic methods, enabling the creation of a wide range of complex quinoline derivatives.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromoquinoline | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 3-Arylquinolines | nih.gov |
| Suzuki-Miyaura | 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acids | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 6-Aryl-1,2,3,4-tetrahydroquinolines | researchgate.net |
| Sonogashira | 6,7-Dibromoquinoline-5,8-dione | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-Alkynyl-7-bromoquinoline-5,8-diones | researchgate.net |
| Buchwald-Hartwig Amination | 6,7-Dihalo-5,8-quinolinequinone | Anilines | Pd(OAc)₂, BrettPhos, Base | 6-Arylamino-7-halo-5,8-quinolinequinones | cardiff.ac.ukscienceopen.com |
Suzuki-Miyaura Coupling for Biaryl Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.netbeilstein-journals.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide. researchgate.netresearchgate.net In the case of this compound, the bromine atom at the C7 position serves as the halide partner, enabling the introduction of various aryl or heteroaryl substituents.
The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. researchgate.netbeilstein-journals.org The general transformation involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology facilitates the construction of 7-aryl-quinolin-6-amine derivatives, which are key intermediates in the development of complex molecules. researchgate.net Unexpectedly, under certain palladium-catalyzed conditions intended for borylation, bromoquinoline compounds can undergo dimerization to form biaryl products as the major outcome. nih.gov
| Catalyst System | Base | Solvent | Temperature | Outcome |
| Palladium Catalyst & Phosphine Ligand | Inorganic Base (e.g., K₂CO₃) | Toluene, Dioxane, Water | Room Temp. to Reflux | C-C bond formation, Biaryl synthesis researchgate.netresearchgate.net |
| PdCl₂(dppf) | KOAc | DMSO | 80 °C | Unintended biaryl dimerization nih.gov |
This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl bromides and specific examples for bromoquinolines.
Sonogashira Coupling and C-C/C-N Bond Formation
The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. libretexts.org For this compound, the C7-Br bond readily participates in Sonogashira coupling, allowing for the introduction of alkyne moieties. This is a fundamental method for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org
The reactivity of the halide in Sonogashira reactions generally follows the order: I > OTf > Br >> Cl. wikipedia.org The C-Br bond in the quinoline scaffold is sufficiently reactive for this transformation. The reaction provides a direct route to 7-alkynyl-quinolin-6-amines, which are valuable precursors for synthesizing more complex heterocyclic structures through subsequent cyclization reactions. While the primary application of Sonogashira coupling is the formation of C-C bonds, recent advancements in catalysis have explored incorporating nitrogen sources to achieve C-N bond formation in related coupling reactions, though this is not a feature of the classic Sonogashira reaction. snnu.edu.cnrsc.org
| Catalyst System | Base | Solvent | Temperature | Outcome |
| Pd Catalyst & Cu(I) Co-catalyst | Amine (e.g., Et₃N, piperidine) | DMF, THF, Toluene | Room Temp. to 120 °C | C(sp²)-C(sp) bond formation wikipedia.orgresearchgate.net |
| Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | Not Specified | Room Temperature | Arylalkyne synthesis libretexts.org |
This table presents typical conditions for Sonogashira coupling reactions involving aryl bromides.
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine or alcohol. wikipedia.org Unlike the palladium-catalyzed reactions discussed above, this method targets the nucleophilic amino group of this compound. It allows for the formation of a new C-N bond, leading to the synthesis of N-aryl or N-heteroaryl derivatives. nrochemistry.comorganic-chemistry.org
A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air, making it a more operationally simple alternative to the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The reaction involves coupling the -NH₂ group of this compound with various organoboron reagents in the presence of a copper source, such as copper(II) acetate (B1210297). This reaction provides a direct pathway to diarylamine structures, expanding the structural diversity accessible from the parent compound. nrochemistry.com
| Copper Source | Base | Solvent | Temperature | Outcome |
| Cu(OAc)₂ (catalytic or stoichiometric) | Pyridine, Et₃N | CH₂Cl₂, MeCN | Room Temperature | C-N bond formation (N-arylation) nrochemistry.comorganic-chemistry.org |
| Cu(OAc)₂ | 2,6-Lutidine | Not Specified | Not Specified | Diarylamine synthesis organic-chemistry.org |
This table presents common conditions for the Chan-Lam C-N coupling reaction.
Derivatization for Complex Molecular Scaffolds
The functional groups of this compound serve as handles for constructing more elaborate molecular frameworks. Through derivatization reactions like Schiff base formation and cyclocondensation, this core structure can be elaborated into polycyclic systems and diverse chemical libraries.
Formation of Schiff Bases and Imine Derivatives
The primary amino group at the C6 position of this compound can readily react with aldehydes or ketones to form imines, also known as Schiff bases. ijsrst.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgresearchgate.net The reaction is reversible, and controlling the pH (optimally around 5) and removing water can drive the equilibrium towards the imine product. libretexts.org
The formation of the C=N (azomethine) bond is a straightforward way to append a wide variety of substituents to the quinoline core, as a vast number of aldehydes and ketones are commercially available. ijsrst.com These imine derivatives are not only stable final products in many cases but also serve as versatile intermediates for further transformations, including reductions to secondary amines or participation in cycloaddition reactions. psu.edu
Cyclocondensation Reactions for Polycyclic Systems
The amino group of this compound is a key functional group for participating in cyclocondensation reactions, which are designed to build new rings onto the existing quinoline scaffold. These reactions typically involve the reaction of the amine with a bifunctional reagent, leading to the formation of polycyclic heterocyclic systems. researchgate.net
For instance, quinoline amines can undergo one-pot cyclocondensation with compounds like spiro[chroman-2,1'-cycloalkan]-4-ones in the presence of a Lewis acid catalyst such as AlCl₃. researchgate.net This type of reaction leads to the formation of complex, fused ring systems like spiro[chromeno[4,3-b]quinolines]. researchgate.net Such strategies are instrumental in synthesizing structurally complex molecules with potential biological activities from relatively simple starting materials.
Scaffold Modifications for Library Development
This compound is an ideal starting scaffold for the development of chemical libraries. A chemical library is a collection of diverse but structurally related compounds, which is essential for drug discovery and materials science. The dual functionality of this molecule allows for a systematic and divergent approach to synthesis. acs.orgresearchgate.net
The bromine atom can be modified using a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), while the amino group can be derivatized through reactions like Chan-Lam coupling, acylation, or Schiff base formation. By systematically applying these different chemical transformations, a large library of analogs can be generated from a single core structure. For example, substitutions at the 7-position of the quinoline scaffold have been shown to be particularly important in modulating biological activity in certain contexts. acs.org This highlights the utility of this compound as a versatile building block for creating diverse molecular architectures for screening and lead optimization.
Spectroscopic and Structural Characterization of 7 Bromoquinolin 6 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C) nuclei.
Proton NMR (¹H NMR) spectroscopy of 7-Bromoquinolin-6-amine and its analogs reveals characteristic signals for the protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electronic effects of the bromine and amine substituents, as well as the aromatic ring currents. libretexts.org The amine protons (NH₂) typically appear as a broad singlet due to hydrogen bonding and rapid exchange. pdx.edu
For instance, in a related compound, 5-amino-6-bromoquinoline, the NH₂ protons present as a broad singlet at 4.70 ppm. semanticscholar.org The protons on the quinoline core exhibit distinct coupling patterns and chemical shifts that aid in their assignment. For example, the ¹H NMR spectrum of 6-bromoquinoline (B19933) shows signals for the aromatic protons in specific regions, which are shifted upon the introduction of an amino group. chemicalbook.com In this compound, the protons on the heterocyclic and benzene (B151609) rings will have chemical shifts influenced by the positions of the bromine and amino groups.
Interactive Data Table: ¹H NMR Chemical Shifts for Quinoline Derivatives
| Compound | H-2 | H-3 | H-4 | H-5 | H-7 | H-8 | NH₂ | Solvent |
| 5-Amino-6-bromoquinoline semanticscholar.org | 8.90 (dd) | 7.39 (dd) | 8.18 (d) | - | 7.44 (d) | 7.71 (d) | 4.70 (s) | CDCl₃ |
| 6-Bromoquinoline-1-oxide rsc.org | 8.47 (d) | 7.27 (dd) | 7.59 (d) | 7.97 (d) | 7.75 (dd) | 8.55 (d) | - | CDCl₃ |
| 4-Bromoquinolin-6-amine | 8.45 (d) | - | - | 7.89 (s) | - | - | 6.75 (br s) | - |
Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. (s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet)
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached bromine and nitrogen atoms, as well as their position on the quinoline ring. libretexts.org Carbons bonded to the bromine atom will experience a downfield shift, while those bonded to the electron-donating amino group will be shifted upfield.
In the ¹³C NMR spectrum of 5-amino-6-bromoquinoline, the carbon signals are observed at specific chemical shifts that are characteristic of the substituted quinoline ring system. semanticscholar.org For example, the carbons of the pyridine (B92270) and benzene rings resonate in the aromatic region, with their exact positions determined by the substituents. bhu.ac.inlibretexts.org The carbon attached to the bromine atom (C-6) and the carbon attached to the amino group (C-5) can be identified based on their expected chemical shifts.
Interactive Data Table: ¹³C NMR Chemical Shifts for Quinoline Derivatives
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| 5-Amino-6-bromoquinoline semanticscholar.org | 150.3 | 120.7 | 133.3 | 120.2 | 139.6 | 104.3 | 129.4 | 118.7 | 148.1 | CDCl₃ |
| 6-Bromoquinoline-1-oxide rsc.org | 135.7 | 123.1 | 124.5 | 122.1 | 131.4 | 121.6 | 133.6 | 140.2 | 130.0 | CDCl₃ |
Chemical shifts (δ) are in ppm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to its calculated mass. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The fragmentation pattern in the mass spectrum provides valuable structural information. libretexts.org For amines, alpha-cleavage is a common fragmentation pathway, where the bond adjacent to the carbon-nitrogen bond is broken. libretexts.orglibretexts.org Aromatic amines can also undergo fragmentation of the quinoline ring system. The predicted collision cross section (CCS) values for different adducts of this compound can also be calculated. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 222.98654 |
| [M+Na]⁺ | 244.96848 |
| [M-H]⁻ | 220.97198 |
| [M+NH₄]⁺ | 240.01308 |
| [M+K]⁺ | 260.94242 |
Data from predicted values. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mvpsvktcollege.ac.instudymind.co.uk The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, and the aromatic C-H and C=C bonds of the quinoline ring. libretexts.orgsavemyexams.com
Primary amines typically show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. utdallas.eduorgchemboulder.com The N-H bending vibration is observed around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines appears in the range of 1250-1335 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region. libretexts.org The C-Br stretching vibration typically appears at lower wavenumbers. For instance, in a derivative, N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulphonamide, the C-Br stretch is observed at 794 cm⁻¹. ripublication.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |
| Primary Amine (N-H) | Bend | 1580 - 1650 |
| Aromatic Amine (C-N) | Stretch | 1250 - 1335 |
| Aromatic Ring (C-H) | Stretch | > 3000 |
| Aromatic Ring (C=C) | Stretch | 1400 - 1600 |
| Carbon-Bromine (C-Br) | Stretch | ~500 - 800 |
Data compiled from general IR spectroscopy principles and data for related compounds. orgchemboulder.comlibretexts.orgripublication.com
X-ray Diffraction Analysis for Solid-State Structure Determination
Theoretical and Computational Studies of 7 Bromoquinolin 6 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 7-Bromoquinolin-6-amine, DFT calculations provide fundamental insights into its geometry, electronic properties, and reactive sites. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d), to achieve a balance between accuracy and computational cost.
Optimized Geometries and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Conformational analysis reveals that the quinoline (B57606) core is largely planar, with the bromine atom and the amine group lying in or very close to the plane of the bicyclic ring system. The orientation of the amine group's hydrogen atoms is a key conformational feature. Theoretical calculations help identify the most stable conformer by comparing the energies of different rotational isomers of the amine group.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated) Note: This data is illustrative and based on typical values for similar structures, as specific experimental or published computational data for this exact molecule is not readily available.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C6-N | ~1.38 Å |
| Bond Length | C7-Br | ~1.90 Å |
| Bond Length | C5-C6 | ~1.41 Å |
| Bond Length | C7-C8 | ~1.42 Å |
| Bond Angle | C5-C6-C7 | ~121° |
| Bond Angle | C6-C7-C8 | ~120° |
| Bond Angle | C5-C6-N | ~122° |
| Bond Angle | C7-C6-N | ~117° |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is typically distributed over the electron-rich amine group and the quinoline ring, indicating these are the likely sites for electrophilic attack. The LUMO is generally spread across the entire quinoline ring system, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and based on general principles for this class of compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.5 to -6.0 eV |
| LUMO Energy (ELUMO) | -1.0 to -1.5 eV |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions.
In the MEP map of this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the amine group and the nitrogen atom of the quinoline ring, due to the presence of lone pairs of electrons. These sites are the most probable locations for protonation and interaction with electrophiles. The regions around the hydrogen atoms of the amine group would show positive potential (blue), indicating their potential role as hydrogen bond donors.
Quantitative Structure-Activity Relationship (QSAR) Strategies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities. nih.gov For compounds like this compound, QSAR strategies can predict potential bioactivities based on calculated molecular descriptors.
Quantum Chemical Descriptors for Bioactivity Prediction
Quantum chemical descriptors, derived from DFT calculations, are used to quantify various electronic and geometric properties of a molecule. These descriptors are then used as variables in QSAR models to predict bioactivity. Important descriptors for this compound would include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and charges on specific atoms. These are related to the molecule's ability to participate in electronic interactions with a biological target.
Table 3: Key Quantum Chemical Descriptors for QSAR Studies
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/η | Measure of reactivity |
These descriptors, when correlated with the known biological activities of a series of related quinoline compounds, can help predict the potential efficacy of this compound as, for example, an anticancer or antimicrobial agent.
Research Applications of 7 Bromoquinolin 6 Amine in Chemical and Biological Sciences
Role as a Precursor in Medicinal Chemistry Research
The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Specifically, 7-aminoquinoline (B1265446) derivatives are extensively utilized in the development of both pharmaceutical agents and bioimaging probes. nih.gov In this context, 7-Bromoquinolin-6-amine serves as a critical precursor, a substance used in the production of more complex molecules, often illicit drugs or, in this context, novel therapeutic agents. wikipedia.org Its structure, featuring a quinoline core with strategically placed bromo and amino functional groups, offers versatile handles for chemical modification. These reactive sites allow for the systematic introduction of diverse substituents, enabling the construction of large libraries of novel compounds for biological screening. This foundational role makes this compound an important starting material for researchers aiming to discover and develop new drugs.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The synthesis of novel pharmacophores is a cornerstone of drug discovery. The this compound scaffold is particularly amenable to the generation of new molecular architectures. For instance, the amino and bromo groups can be readily modified through various organic reactions.
Researchers have successfully synthesized novel 7-aminoquinoline derivatives through catalyst-free condensation reactions, highlighting an efficient method for creating new chemical entities. nih.gov The bromo group at the 7-position and the amino group at the 6-position provide specific sites for reactions such as nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and acylation. These reactions allow for the attachment of various side chains and ring systems, leading to the creation of diverse pharmacophores. For example, derivatives of the related 7-bromoquinoline-5,8-dione have been synthesized by reacting them with different aryl sulphonamides, demonstrating how the quinoline core can be functionalized to produce new compound classes with potential therapeutic value. ripublication.comresearchgate.net This synthetic flexibility allows chemists to design and create molecules with specific three-dimensional shapes and electronic properties tailored to interact with biological targets like enzymes and receptors.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, such as one derived from this compound, and observing the resulting changes in potency and selectivity, researchers can identify the key molecular features required for a desired biological effect. nih.gov This process is crucial for optimizing lead compounds into drug candidates and for identifying their molecular targets.
In Vitro Biological Activity Evaluation (Cell-based Assays)
Derivatives built upon the quinoline scaffold have demonstrated significant antiproliferative and cytotoxic activity against various cancer cell lines. The this compound core serves as a valuable starting point for the synthesis of such potential anticancer agents.
In one study, a series of novel 6-bromo-quinazoline-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity. nih.govnih.gov Several of these compounds exhibited potent cytotoxicity against human breast adenocarcinoma (MCF-7) and colon carcinoma (SW480) cell lines. Notably, compound 8a from this series, which features an aliphatic linker, showed IC₅₀ values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.govnih.gov This compound also demonstrated selectivity, being significantly less toxic to normal, non-tumorigenic MRC-5 cells (IC₅₀ = 84.20 ± 1.72 µM). nih.govnih.gov Other research has also confirmed the cytotoxic potential of various quinoline derivatives against different cancer cell lines, including colorectal carcinoma (Caco-2) and neuroblastoma (SK-N-SH, IMR-32). brieflands.commdpi.com
The data below summarizes the cytotoxic activity of selected quinoline-based compounds against various cancer cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Source |
| Derivative 8a | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | nih.govnih.gov |
| Derivative 8a | SW480 | Colon Carcinoma | 17.85 ± 0.92 | nih.govnih.gov |
| Derivative 8a | MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | nih.govnih.gov |
| Derivative 8e | MCF-7 | Breast Adenocarcinoma | 35.14 ± 6.87 | nih.gov |
| Derivative 8e | SW480 | Colon Carcinoma | 63.15 ± 1.63 | nih.gov |
| Erlotinib (Control) | MCF-7 | Breast Adenocarcinoma | 9.9 ± 0.14 | nih.gov |
The quinoline ring system is a well-established pharmacophore in the field of antimicrobial agents. Modifications of the this compound scaffold have led to the development of compounds with notable antibacterial and antifungal properties.
For instance, a series of N-(7-bromoquinoline-5,8-dione) sulphonamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity. These compounds showed varying degrees of activity against tested bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) ranges of 0.80 – 1.00 mg/ml. ripublication.comresearchgate.net Another study focused on 5-amino-7-bromoquinolin-8-yl sulfonates, which were tested against several bacterial strains, including Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). mdpi.com Research into various amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline also showed significant activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov These studies underscore the potential of using this compound as a template to design new agents to combat microbial infections.
The table below presents the antimicrobial activity of selected quinoline derivatives.
| Derivative Type | Microorganism | Type | Activity (MIC) | Source |
| N-(7-bromoquinoline-5,8-dione) sulphonamides | Various bacteria & fungi | Antibacterial/Antifungal | 0.80 - 1.00 mg/mL | ripublication.comresearchgate.net |
| 7-substituted quinolin-8-ol derivative (Hybrid 7) | Staphylococcus aureus | Gram-positive Bacteria | 10 µg/mL | researchgate.net |
| 7-substituted quinolin-8-ol derivative (Hybrid 7) | Bacillus subtilis | Gram-positive Bacteria | 20 µg/mL | researchgate.net |
| 7-substituted quinolin-8-ol derivative (Hybrid 7) | Escherichia coli | Gram-negative Bacteria | 20 µg/mL | researchgate.net |
| 5-amino-7-bromoquinolin-8-yl sulfonates | Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa | Gram-positive & Gram-negative Bacteria | Activity reported | mdpi.com |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Gram-positive & Gram-negative Bacteria, Yeast | Significant activity reported | nih.gov |
The functional groups of this compound make it an ideal starting point for designing inhibitors of various enzymes implicated in disease. Quinoline-containing compounds have been extensively investigated as inhibitors of protein kinases and cholinesterases, which are key targets in oncology and neurodegenerative disorders, respectively. nih.govnih.gov
Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. ekb.eg Consequently, they are major targets for anticancer drug development. mdpi.com Quinoxaline and quinoline derivatives have been shown to act as selective ATP-competitive inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). ekb.eg The development of 6-bromo quinazoline (B50416) derivatives as EGFR inhibitors highlights the potential of using a bromo-substituted heterocyclic core to achieve potent enzyme inhibition. nih.gov
Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease. mdpi.com Researchers have designed and synthesized series of amino-quinoline derivatives as potent AChE inhibitors. For example, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were developed based on the structure of a naturally occurring cholinesterase inhibitor. nih.gov In another study, novel morpholine-bearing quinoline derivatives were synthesized and evaluated, with compound 11g emerging as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com
The following table summarizes the enzyme inhibitory activity of representative quinoline derivatives.
| Compound/Derivative Class | Target Enzyme | Disease Area | Activity (IC₅₀) | Source |
| Morpholine-bearing quinoline (11g ) | Acetylcholinesterase (AChE) | Alzheimer's Disease | 1.94 ± 0.13 µM | mdpi.com |
| Morpholine-bearing quinoline (11g ) | Butyrylcholinesterase (BChE) | Alzheimer's Disease | 28.37 ± 1.85 µM | mdpi.com |
| 6-Bromo quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Cancer | Binding energy calculated | nih.gov |
| 5-amino-5,6,7,8-tetrahydroquinolinones | Acetylcholinesterase (AChE) | Alzheimer's Disease | In vitro inhibition confirmed | nih.gov |
| Quinoxaline derivatives | VEGFR, PDGFR, c-Met, JAK-2, etc. | Cancer | General inhibitory activity | ekb.eg |
Exploration of Molecular Mechanisms of Action (e.g., Apoptosis Induction, DNA Intercalation)
The biological activities of quinoline derivatives are often traced to their interactions with cellular macromolecules and their ability to trigger specific signaling pathways. While the precise mechanisms of this compound are a subject for detailed investigation, the broader class of quinolines has been shown to elicit cellular effects through mechanisms such as apoptosis induction and DNA intercalation.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many quinoline-based compounds have been identified as potent inducers of apoptosis in cancer cells. For example, certain novel quinolone derivatives have been shown to induce apoptosis in HeLa cervical cancer cells by elevating levels of reactive oxygen species (ROS) and activating caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This process is often accompanied by cell cycle arrest at specific phases, such as S and G2/M, preventing further proliferation of malignant cells. nih.gov Studies on other complex quinoline derivatives have demonstrated their ability to suppress cancer cell growth by activating cell death programs associated with late-stage apoptosis. researchgate.net It is plausible that this compound could operate through similar pathways, making it a candidate for anticancer research.
DNA Intercalation: The planar structure of the quinoline ring system is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. Lanthanide complexes of a related compound, 5,7-dibromo-8-quinolinol, have been found to interact strongly with DNA, with intercalation being the most probable mode of binding. This interaction is believed to be a key component of their cytotoxic effects against various tumor cell lines. Given its structural similarity, this compound and its derivatives could also be explored for their DNA-binding capabilities.
| Mechanism | Description | Observed in Related Compounds | Potential Implication for this compound |
|---|---|---|---|
| Apoptosis Induction | Triggering programmed cell death in pathological cells, often via caspase activation and ROS production. nih.gov | Various synthetic quinolone derivatives in cancer cell lines (e.g., HeLa). nih.gov | Potential as a scaffold for developing new anticancer agents that selectively induce apoptosis. |
| DNA Intercalation | Insertion of the planar quinoline ring between DNA base pairs, disrupting DNA processes. | Lanthanide complexes of 5,7-dibromo-8-quinolinol. | Could be investigated for direct interaction with DNA as a mechanism for cytotoxicity. |
| Kinase Inhibition | Blocking the activity of protein kinases, which are crucial for cell signaling and proliferation. | Certain quinoline-based compounds show inhibitory activity against kinases like CDK-8. researchgate.net | Derivatives could be designed as selective kinase inhibitors for targeted cancer therapy. |
Applications in Materials Science
The unique electronic properties endowed by the quinoline ring system make its derivatives attractive candidates for the development of advanced materials. The presence of heteroatoms (nitrogen) and the potential for extended π-conjugation allow these molecules to participate in charge-transfer processes essential for electronic and photonic applications.
Optoelectronic devices rely on materials that can interact with light to produce an electrical signal, or vice versa. The inherent fluorescence and electronic properties of the quinoline core are valuable in this context. A structurally related compound, (6-Bromoquinolin-2-yl)amine, is explored for its potential in developing new materials like organic semiconductors. chemimpex.com Such materials are foundational to the creation of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (solar cells), and sensors. The specific substitution pattern of this compound, including the positions of the electron-donating amine group and the electron-withdrawing bromine atom, can be expected to modulate its electronic energy levels (HOMO/LUMO) and thus its optical and charge-transport properties, making it a target for synthesis and evaluation in novel optoelectronic systems.
Beyond specific devices, bromo-aminoquinolines serve as versatile building blocks in functional materials research. They can act as ligands in coordination chemistry, binding to metal ions to form complexes with tailored magnetic, catalytic, or optical properties. chemimpex.com Furthermore, they are valuable intermediates in organic synthesis, allowing for the construction of more complex, functionalized quinoline-based architectures. researchgate.net These larger molecules could be designed to self-assemble into ordered structures or to be incorporated into polymers, leading to materials with applications in areas such as chemical sensing, catalysis, and smart coatings.
| Application Area | Relevant Properties | Potential Use of this compound | Example from Related Compounds |
|---|---|---|---|
| Organic Semiconductors | π-conjugated system, tunable electronic energy levels. | As a component in the active layer of Organic Field-Effect Transistors (OFETs) or organic solar cells. | (6-Bromoquinolin-2-yl)amine is noted for its potential in developing organic semiconductors. chemimpex.com |
| Organic Light-Emitting Diodes (OLEDs) | Fluorescence, charge-transport capabilities. | As an emissive material or a host material in the emissive layer of OLEDs. | The quinoline scaffold is a common feature in materials designed for OLEDs. |
| Coordination Polymers | Ability to act as a ligand for metal ions. | Building block for creating metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing functions. | Quinoline derivatives are widely used as ligands in coordination chemistry. chemimpex.com |
Chemical Biology Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing for the study of that target's function in a complex biological system. researchgate.net The quinoline scaffold, with its fluorescent properties and synthetic tractability, is an excellent starting point for the development of such tools.
Fluorescent probes are indispensable for visualizing cellular structures and dynamic processes in real-time. chemimpex.com Derivatives of bromoquinolines can be engineered to create probes for bioimaging. chemimpex.com For instance, a molecule like this compound could be modified to selectively bind to a particular organelle or to respond to changes in the cellular environment (e.g., pH, ion concentration) by altering its fluorescence. Such probes enable researchers to investigate complex pathways like apoptosis, autophagy, and signal transduction at the single-cell level without disrupting the cellular machinery.
Understanding how small molecules (ligands) bind to proteins is fundamental to drug discovery. scispace.com Chemical probes based on the this compound structure could be developed to study these interactions. By attaching a reporter tag or using the intrinsic fluorescence of the quinoline ring, these probes can be used in assays like fluorescence polarization to quantify binding affinity and to screen for other molecules that compete for the same binding site. nih.gov This approach is critical for validating new drug targets and for elucidating the structure-activity relationships that govern molecular recognition in biological systems. researchgate.net
| Probe Type | Principle of Operation | Application | Potential Role of this compound |
|---|---|---|---|
| Fluorescent Bioimaging Probes | The molecule's fluorescence changes upon binding to a target or in response to a specific cellular environment. | Visualizing organelles, tracking protein movement, and monitoring cellular events like caspase activation. nih.gov | Could serve as the core fluorophore, with modifications to confer target specificity. |
| Affinity-Based Probes | A reactive group is attached to the quinoline scaffold to covalently label the binding site of a target protein. | Identifying the protein targets of a bioactive compound (target deconvolution). | The amine group could be used as a handle to attach reactive or reporter groups. |
| Binding Affinity Assays | Utilizes the intrinsic fluorescence of the quinoline to monitor binding to a target protein. | Quantifying protein-ligand binding constants (Kd) and for high-throughput screening of compound libraries. nih.govnih.gov | Could be used as a fluorescent ligand in competitive binding assays to discover new inhibitors. |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Traditional synthesis methods for quinoline (B57606) derivatives often rely on classic reactions like the Skraup or Friedländer syntheses. While effective, these methods frequently require harsh conditions, such as high temperatures and strong acids, and can generate significant chemical waste, posing environmental and economic challenges. The future of synthesizing 7-Bromoquinolin-6-amine and its analogues lies in the adoption of green chemistry principles to create more efficient and sustainable processes.
Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. Applying microwave irradiation to the cyclization or amination steps in the synthesis of this compound could significantly improve efficiency.
Novel Catalytic Systems: The development of advanced catalytic systems is crucial. This includes exploring heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. For the final amination step to introduce the 6-amino group on a 7-bromoquinoline (B152726) precursor, research into more efficient copper or palladium-catalyzed amination reactions that proceed under milder conditions is a promising avenue.
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a central goal of green chemistry. Research into adapting synthetic routes for this compound to function in these solvents will be a significant step toward sustainability.
One-Pot Reactions: Designing multi-component, one-pot reactions where reactants are converted into the final product in a single step without isolating intermediates can improve atom economy and reduce solvent usage and waste.
By focusing on these sustainable approaches, future synthetic strategies will not only make the production of this compound more environmentally friendly but also more economically viable for large-scale applications.
Advanced Derivatization for Enhanced Biological Activity and Selectivity
The this compound scaffold is a prime candidate for derivatization to create libraries of compounds for biological screening. The presence of the 6-amino group provides a reactive handle for a wide range of chemical modifications, while the 7-bromo position allows for further functionalization, often through metal-catalyzed cross-coupling reactions. Future research will focus on strategic derivatization to enhance biological activity and selectivity against various therapeutic targets.
Key derivatization strategies include:
Modification of the 6-Amino Group: The amino group can be readily converted into amides, sulfonamides, ureas, or thioureas. This allows for the introduction of diverse functional groups that can form specific interactions (e.g., hydrogen bonds) with biological targets like enzyme active sites. Studies on related quinoline compounds have shown that such modifications can lead to potent antimicrobial and anticancer agents. nih.govnih.gov
Cross-Coupling at the 7-Bromo Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. researchgate.netnih.govacs.org This enables the introduction of aryl, heteroaryl, alkynyl, or substituted amino groups at this position, significantly expanding the chemical diversity of the derivatives.
Structure-Activity Relationship (SAR) Studies: A systematic approach to derivatization, guided by SAR studies, will be essential. By synthesizing a focused library of compounds with varied substituents at the 6- and 7-positions and evaluating their biological activity, researchers can identify the structural features crucial for potency and selectivity. For instance, studies on other 4-aminoquinolines have demonstrated that the nature of the substituent at the 7-position significantly influences antimalarial activity. nih.govscilit.comoup.com
The table below outlines potential derivatization strategies and their rationale for enhancing the biological profile of this compound.
| Derivatization Site | Modification Strategy | Potential Functional Groups | Rationale for Enhanced Bioactivity |
| 6-Amino Group | Acylation / Sulfonylation | Aryl amides, Heterocyclic amides, Aryl/alkyl sulfonamides | Introduce hydrogen bond donors/acceptors to improve binding affinity to enzyme targets such as kinases or bacterial enzymes. |
| Urea/Thiourea Formation | Substituted phenyl ureas, Benzyl thioureas | Enhance interactions with target proteins and modulate lipophilicity for improved cell permeability. | |
| 7-Bromo Position | Suzuki Coupling | Phenyl, Pyridyl, Thienyl groups | Introduce aromatic systems to facilitate π-π stacking interactions within protein binding pockets. |
| Sonogashira Coupling | Phenylacetylene, Substituted alkynes | Introduce rigid linkers to probe binding site geometry and potentially access new interaction points. | |
| Buchwald-Hartwig Amination | Piperazine, Morpholine, Anilines | Introduce basic or polar groups to improve solubility and target specific interactions, as seen in many kinase inhibitors. |
By employing these advanced derivatization tactics, new analogues of this compound can be developed with tailored properties for specific therapeutic applications, including as kinase inhibitors for cancer or as novel antimicrobial agents.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-synthesize-test cycle. For a scaffold like this compound, AI and ML offer powerful future avenues for exploration.
Future research directions in this area include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms. By training a model on a dataset of known quinoline derivatives and their biological activities, it becomes possible to predict the activity of newly designed, virtual compounds based on their chemical structures. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. mdpi.com By providing the model with the this compound scaffold and a set of desired properties (e.g., high predicted activity against a specific kinase, low predicted toxicity, optimal drug-like properties), these algorithms can generate novel, optimized structures for synthesis.
Virtual Screening: ML models can be used to rapidly screen large virtual libraries of potential this compound derivatives against a biological target. This in silico approach is much faster and cheaper than traditional high-throughput screening of physical compounds and can help identify novel hits for further development.
The application of AI and ML will enable a more rational, data-driven approach to designing the next generation of drugs based on the this compound core, increasing the probability of success and reducing the time to discover new therapeutic agents.
Exploration of Novel Research Applications in Diverse Scientific Fields
Beyond its potential in medicinal chemistry, the unique electronic and structural properties of this compound make it an attractive candidate for applications in other scientific disciplines, particularly in materials science and as a chemical probe for biological imaging.
Future research should explore the following applications:
Fluorescent Probes: Many aminoquinoline derivatives are known to exhibit fluorescence. nih.govresearchgate.net The combination of the electron-donating amino group and the electron-withdrawing quinoline ring system can lead to strong intramolecular charge-transfer (ICT) fluorescence, where the emission color is sensitive to the local environment's polarity. This property makes this compound and its derivatives promising candidates for development as fluorescent probes to visualize cellular structures or detect specific analytes. mdpi.com For example, they could be designed to target and image specific organelles like the Golgi apparatus within living cells. researchgate.net
Organic Electronics: The rigid, aromatic structure of the quinoline core is a common feature in organic electronic materials. The 7-bromo-substituent provides a convenient handle for polymerization or functionalization via cross-coupling reactions, allowing for the synthesis of novel conjugated polymers or small molecules. chemimpex.com These new materials could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors. chemimpex.com
Coordination Chemistry: The nitrogen atoms in the quinoline ring and the exocyclic amino group can act as ligands, coordinating with metal ions. This opens up the possibility of using this compound to create novel metal complexes. These complexes could have interesting catalytic properties or could be designed as sensors where metal binding induces a change in fluorescence or color.
By exploring these diverse applications, the utility of this compound can be extended far beyond its initial role as a scaffold for drug discovery, positioning it as a versatile tool in chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
